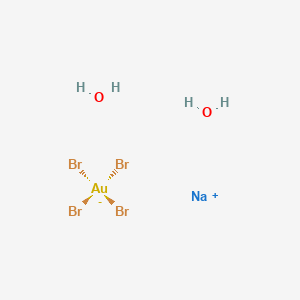
Sodium tetrabromoaurate(III) dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetrabromoaurate(III) dihydrate is an inorganic compound with the formula NaAuBr4•2H2O. It consists of sodium cations (Na+), tetrabromoaurate(III) anions ([AuBr4]−), and two water molecules of hydration. This compound is known for its applications in various scientific fields, particularly in the synthesis of nanoparticles and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetrabromoaurate(III) dihydrate is typically synthesized by reacting gold metal with bromine in the presence of sodium bromide in an aqueous solution. The reaction proceeds through several steps, ultimately yielding the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the controlled reaction of gold with bromine and sodium bromide under aqueous conditions, followed by crystallization and purification processes.
Chemical Reactions Analysis
Types of Reactions: Sodium tetrabromoaurate(III) dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the gold center is further oxidized.
Reduction: It can be reduced to form gold nanoparticles or other gold-containing species.
Substitution: The bromide ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or bromine.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state gold compounds.
Reduction: Gold nanoparticles.
Substitution: Various gold-ligand complexes.
Scientific Research Applications
Sodium tetrabromoaurate(III) dihydrate has several applications in scientific research:
Chemistry: Used in the synthesis of gold nanoparticles via the layer-by-layer hydrothermal route, which are studied for their growth characteristics and optical properties.
Medicine: Investigated for use in drug delivery systems and cancer therapy, leveraging the biocompatibility and functionalization potential of gold nanoparticles.
Industry: Utilized in the fabrication of advanced materials and coatings, as well as in catalysis for various chemical reactions.
Mechanism of Action
The mechanism by which sodium tetrabromoaurate(III) dihydrate exerts its effects is primarily through the formation of gold nanoparticles. These nanoparticles interact with biological molecules and cellular structures, enabling applications in imaging, diagnostics, and therapy. The molecular targets and pathways involved include cellular uptake mechanisms and interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Sodium tetrachloroaurate(III): Similar in structure but contains chloride instead of bromide.
Potassium tetrabromoaurate(III): Contains potassium instead of sodium.
Sodium tetrachloroaurate(III) dihydrate: Similar hydration state but with chloride ligands.
Uniqueness: Sodium tetrabromoaurate(III) dihydrate is unique due to its specific bromide ligands, which can impart different reactivity and properties compared to its chloride analogs. This uniqueness makes it valuable in specific applications where bromide ligands are preferred .
Properties
Molecular Formula |
AuBr4H4NaO2 |
|---|---|
Molecular Weight |
575.60 g/mol |
IUPAC Name |
sodium;tetrabromogold(1-);dihydrate |
InChI |
InChI=1S/Au.4BrH.Na.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
InChI Key |
NWTJWUSRSQZWFQ-UHFFFAOYSA-J |
Canonical SMILES |
O.O.[Na+].Br[Au-](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B12499524.png)
![2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12499543.png)
![4-hydroxy-5-(4-methyl-1,3-thiazol-5-yl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499553.png)
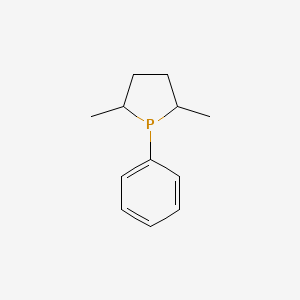
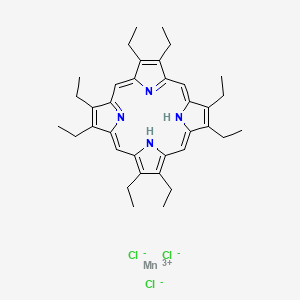
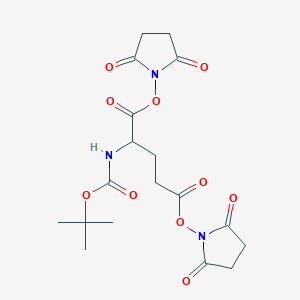
![Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499582.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B12499586.png)
![3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12499591.png)
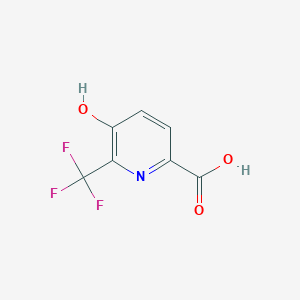
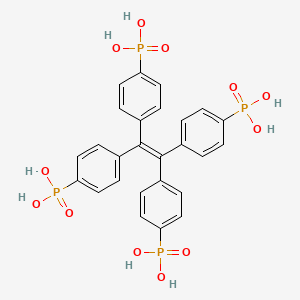
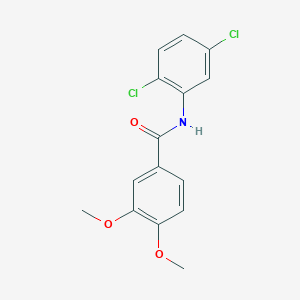
![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499621.png)

